molecular formula C15H25NO2 B7629957 (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone

Katalognummer: B7629957
Molekulargewicht: 251.36 g/mol
InChI-Schlüssel: FRKHPUWVKCMCSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone, also known as JNJ-7925476, is a novel compound that has shown promising results in scientific research.

Wirkmechanismus

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), which means that it inhibits the reuptake of both serotonin and norepinephrine in the brain. By increasing the levels of these neurotransmitters, this compound may help to alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a dose-dependent effect on the levels of serotonin and norepinephrine in the brain. It also has a longer half-life than other SNRIs, which may lead to more sustained effects on neurotransmitter levels. In addition, this compound has been shown to have minimal effects on other neurotransmitters, such as dopamine, which may reduce the risk of side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone is its selectivity for serotonin and norepinephrine reuptake inhibition, which may reduce the risk of off-target effects. However, its longer half-life may also make it more difficult to study in lab experiments, as it may require longer washout periods between experiments. In addition, its novelty means that there is still much to learn about its effects and potential applications.

Zukünftige Richtungen

There are several future directions for research on (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone. One area of interest is its potential use in combination with other drugs, such as antipsychotics or mood stabilizers, for the treatment of complex psychiatric disorders. Another area of interest is its potential use in non-psychiatric disorders, such as chronic pain or irritable bowel syndrome, where serotonin and norepinephrine may play a role in symptomatology. Finally, further studies are needed to better understand the long-term effects and safety of this compound, particularly in vulnerable populations such as pregnant women or children.

Synthesemethoden

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2006. The synthesis method involves the reaction of 8-methyl-2-azaspiro[4.5]decan-2-amine with oxalyl chloride and 2-methyltetrahydrofuran to form the corresponding acid chloride, which is then reacted with 2-methyltetrahydrofuran and sodium methoxide to yield this compound.

Wissenschaftliche Forschungsanwendungen

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and emotion.

Eigenschaften

IUPAC Name

(8-methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-12-4-6-15(7-5-12)8-9-16(11-15)14(17)13-3-2-10-18-13/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKHPUWVKCMCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCN(C2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.